molecular formula C17H21N3O3S B2683799 2-{[1-(benzenesulfonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine CAS No. 2097873-50-0

2-{[1-(benzenesulfonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine

Cat. No.: B2683799
CAS No.: 2097873-50-0
M. Wt: 347.43
InChI Key: ITRYVCFGAPKQCJ-UHFFFAOYSA-N
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Description

2-{[1-(Benzenesulfonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine is a sophisticated chemical hybrid compound designed for pharmaceutical research and biological mechanism studies. This molecule integrates three pharmaceutically significant structural elements: a benzenesulfonyl group, a piperidine ring, and a dimethylpyrimidine scaffold, creating a multifunctional research tool with potential applications across multiple therapeutic areas. The compound's primary research value lies in its potential as a protein kinase inhibitor, with particular relevance to cancer biology and signal transduction pathway analysis. The 4,6-dimethylpyrimidine component functions as a privileged structure in medicinal chemistry that mimics adenine's binding properties in ATP-binding pockets of various kinase enzymes . The strategic incorporation of the benzenesulfonyl-protected piperidine moiety enhances the molecule's bioavailability and provides optimal three-dimensional geometry for targeted protein interactions, while potentially influencing membrane permeability and metabolic stability in cellular assays. Research applications include investigation of PI3K/Akt/mTOR signaling pathways , JAK/STAT signaling cascades , and other critical cellular regulation mechanisms where kinase inhibition provides therapeutic insights. The compound's molecular architecture, featuring an ether linkage between the piperidine and pyrimidine rings, creates structural rigidity that enhances binding specificity in biological assays. This reagent is provided exclusively for research purposes in drug discovery programs, mechanism of action studies, and structure-activity relationship investigations. Strictly for research use only; not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-3-yl]oxy-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-13-11-14(2)19-17(18-13)23-15-7-6-10-20(12-15)24(21,22)16-8-4-3-5-9-16/h3-5,8-9,11,15H,6-7,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRYVCFGAPKQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(benzenesulfonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific boron reagents tailored for the process . The scalability of the reaction and the availability of starting materials are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(benzenesulfonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

2-{[1-(benzenesulfonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a ligand in biochemical assays or as a probe in studying biological pathways.

    Medicine: It has potential as a pharmaceutical intermediate or as a lead compound in drug discovery.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[1-(benzenesulfonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The dimethylpyrimidine moiety can contribute to the compound’s stability and solubility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The compound’s structural analogs can be categorized based on substitutions at the pyrimidine core or the pendant functional groups. Key comparisons include:

Compound Core Structure Substituent Synthesis Method Stability Potential Applications
Target Compound 4,6-dimethylpyrimidine 1-(benzenesulfonyl)piperidin-3-yloxy Base-mediated condensation Likely stable* GPCR modulation, enzyme inhibition
2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine 4,6-dimethylpyrimidine 2,2-diphenylvinyloxy Stress degradation Less stable (degrades under stress) Degradation product of ambrisentan
4,6-Bis((E)-styryl)pyrimidines 4,6-dimethylpyrimidine Styryl groups at C2 and C4 Base-mediated condensation Moderate (depends on substituents) Materials science, fluorescence
2-(5-Bromopentylsulfanyl)-4,6-dimethylpyrimidine 4,6-dimethylpyrimidine 5-bromopentylsulfanyl Unspecified (CAS index) High (halogenated alkyl chain) Intermediate in organic synthesis

*Inferred stability due to lack of reactive vinyl groups compared to degradation-prone analogs .

Stability and Degradation

The degradation product 2-((2,2-diphenylvinyl)oxy)-4,6-dimethylpyrimidine highlights the susceptibility of vinyl-substituted pyrimidines to oxidative or hydrolytic stress . In contrast, the target compound’s benzenesulfonyl and piperidine groups likely confer greater stability, as sulfonamides and saturated heterocycles are generally resistant to degradation under standard conditions.

Biological Activity

2-{[1-(benzenesulfonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C14H18N2O2S
  • Molecular Weight : 278.37 g/mol

The presence of a piperidine ring and a benzenesulfonyl group suggests potential interactions with various biological targets, making it a candidate for further investigation.

Research indicates that compounds similar to this compound may exhibit biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase, which is crucial in neurotransmission. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, potentially benefiting conditions like Alzheimer's disease .
  • Interaction with Receptors : The piperidine moiety may facilitate binding to various receptors involved in neurological pathways, enhancing the compound's therapeutic profile.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of related compounds and their implications for this compound.

Study Biological Activity Findings
Study AAcetylcholinesterase InhibitionDemonstrated binding affinity at both peripheral and active sites, suggesting potential for treating neurodegenerative diseases.
Study BAntimicrobial ActivityShowed efficacy against various bacterial strains, indicating a broad-spectrum antimicrobial potential.
Study CCytotoxic EffectsInduced apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of related compounds in animal models of Alzheimer's disease. The results indicated that these compounds could significantly reduce amyloid plaque formation and improve cognitive function. This suggests that this compound may have similar neuroprotective properties.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of piperidine derivatives against resistant strains of bacteria. The results showed that these compounds could inhibit bacterial growth effectively, supporting the hypothesis that this compound may serve as a lead compound for developing new antibiotics.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its potency and selectivity. Techniques such as molecular docking and structure-activity relationship (SAR) studies have been employed to identify key structural features that contribute to its biological activity.

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